molecular formula C23H27FN2O2 B5483296 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylbenzoyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylbenzoyl)-1,4-diazepan-5-one

Cat. No. B5483296
M. Wt: 382.5 g/mol
InChI Key: MTTXZLNWHGCXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylbenzoyl)-1,4-diazepan-5-one” is a complex organic molecule. It contains a 1,4-diazepan-5-one ring, which is a seven-membered ring with two nitrogen atoms and one ketone functional group. The ring is substituted with a 4-fluorobenzyl group, an isopropyl group, and a 4-methylbenzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 1,4-diazepan-5-one ring, followed by the addition of the various substituents. The 4-fluorobenzyl and 4-methylbenzoyl groups could potentially be added using a Friedel-Crafts acylation or alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered ring and the various substituents. The presence of the fluorine atom would add an element of polarity to the molecule, and the benzyl and benzoyl groups would contribute to the compound’s overall aromaticity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents present. The ketone group could potentially undergo reduction to form an alcohol, or it could form a ketal or an enol under acidic or basic conditions, respectively. The benzyl and benzoyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the aromatic rings would likely result in a relatively high degree of polarity and potential for pi-pi interactions, which could influence properties like solubility and boiling/melting points .

Safety and Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(4-methylbenzoyl)-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c1-16(2)21-15-25(23(28)19-8-4-17(3)5-9-19)13-12-22(27)26(21)14-18-6-10-20(24)11-7-18/h4-11,16,21H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTXZLNWHGCXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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